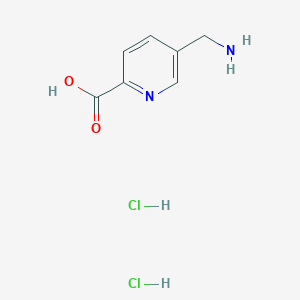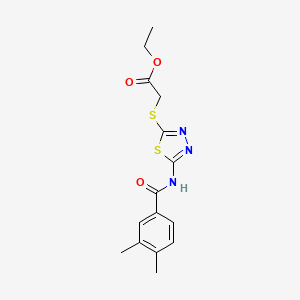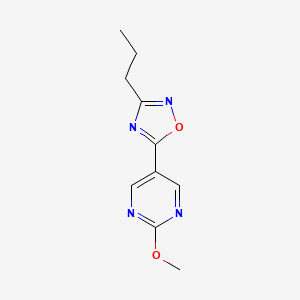
5-(Aminomethyl)picolinic acid dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The InChI code for 5-(Aminomethyl)picolinic acid dihydrochloride is1S/C7H8N2O2.2ClH/c8-3-5-1-2-6(7(10)11)9-4-5;;/h1-2,4H,3,8H2,(H,10,11);2*1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 225.07. The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 5-(Aminomethyl)picolinic acid dihydrochloride is used in the synthesis of various compounds. For instance, it's involved in the creation of diselenides, which have shown antioxidant activity, particularly compounds exhibiting scavenging activity against 1,1-diphenyl-2-picryl-hydrazyl (DPPH) (C. Narajji et al., 2008).
- This chemical is instrumental in the preparation and characterization of metallacrown complexes, as demonstrated in the encapsulated-lanthanide 15-metallacrown-5 complexes (A. Stemmler et al., 1999).
Medical and Biological Research
- In medical research, picolinic acid derivatives, closely related to this compound, have been explored for their antimicrobial properties. A study on substituted 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamides derivatives found moderate to good antituberculosis activity among synthesized compounds (Bhagwat Jadhav et al., 2016).
- Another study highlighted the importance of picolinic acid in the regulation of nitric oxide synthase mRNA expression in murine macrophages, indicating a potential application in immunology and inflammation research (G. Melillo et al., 1994).
Agricultural and Environmental Science
- In the agricultural sector, picolinic acid derivatives are noted for their herbicidal properties. A study on novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid compounds discovered compounds with potent herbicidal activity, providing insights into the development of new herbicides (Tong Feng et al., 2023).
- Additionally, the influence of picolinic acid on seizure susceptibility in mice has been investigated, revealing its potential role in the pathogenesis of drug-resistant epilepsy (A. Cioczek-Czuczwar et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of 5-(Aminomethyl)picolinic acid dihydrochloride is zinc finger proteins (ZFPs) . ZFPs are involved in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
This compound interacts with its targets, the zinc finger proteins, by binding to them in a way that changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of processes such as viral replication and packaging .
Biochemical Pathways
It is known that the compound plays a key role in zinc transport , which is crucial for the functioning of various enzymes and proteins. The disruption of zinc binding to zinc finger proteins could potentially affect multiple biochemical pathways.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the disruption of zinc finger protein function . This disruption can inhibit processes such as viral replication and packaging , potentially leading to antiviral effects.
Safety and Hazards
The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Direcciones Futuras
Picolinic acid, a related compound, has been shown to have broad-spectrum antiviral abilities . Researchers hope to develop the compound into a broad-spectrum therapeutic that can help fight against a variety of viral diseases . This suggests potential future directions for the study and application of 5-(Aminomethyl)picolinic acid dihydrochloride.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-(Aminomethyl)picolinic acid dihydrochloride are not fully understood yet. It is known that picolinic acid, a related compound, plays a key role in zinc transport . It works by binding to zinc finger proteins, changing their structures, and disrupting zinc binding, inhibiting function . This suggests that this compound might interact with similar biomolecules and have similar effects.
Cellular Effects
The cellular effects of this compound are not well-documented. Picolinic acid has been shown to be an anti-viral in vitro and in vivo, and sometimes works in conjunction with other cytokines such as interferon gamma to affect immune responses . This suggests that this compound might have similar effects on cells.
Molecular Mechanism
The molecular mechanism of action of this compound is not well-understood. It is known that picolinic acid works by binding to zinc finger proteins, changing their structures, and disrupting zinc binding, inhibiting function . This suggests that this compound might have a similar mechanism of action.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. It is known that picolinic acid has been shown to be an anti-viral in vitro and in vivo . This suggests that this compound might have similar temporal effects.
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models are not well-documented. It is known that picolinic acid has been shown to be an anti-viral in vitro and in vivo . This suggests that this compound might have similar dosage effects.
Metabolic Pathways
The metabolic pathways that this compound is involved in are not well-documented. It is known that picolinic acid is a catabolite of the amino acid tryptophan through the kynurenine pathway . This suggests that this compound might be involved in similar metabolic pathways.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not well-documented. It is known that picolinic acid plays a key role in zinc transport . This suggests that this compound might have similar transport and distribution properties.
Subcellular Localization
The subcellular localization of this compound is not well-documented. It is known that picolinic acid plays a key role in zinc transport . This suggests that this compound might have similar subcellular localization properties.
Propiedades
IUPAC Name |
5-(aminomethyl)pyridine-2-carboxylic acid;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.2ClH/c8-3-5-1-2-6(7(10)11)9-4-5;;/h1-2,4H,3,8H2,(H,10,11);2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRTZXGVNGAMAAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CN)C(=O)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2375260-64-1 |
Source


|
| Record name | 5-(aminomethyl)pyridine-2-carboxylic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(2,3-dihydro-1H-inden-5-yl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2633984.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2633987.png)

![N-Cyclopropyl-N-[(1-hydroxycyclobutyl)methyl]but-2-ynamide](/img/structure/B2633990.png)
![1-[5-(4-Chlorophenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B2633993.png)




![N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide](/img/structure/B2634000.png)
![1-methyl-3-(4-methylbenzyl)-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2634001.png)
![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)isobutyramide](/img/structure/B2634002.png)